molecular formula C17H17N3OS B12226232 1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one CAS No. 862245-40-7

1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one

Cat. No.: B12226232
CAS No.: 862245-40-7
M. Wt: 311.4 g/mol
InChI Key: FYLATTLWSDCPGL-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols .

Scientific Research Applications

1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

862245-40-7

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

1-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one

InChI

InChI=1S/C17H17N3OS/c1-11-9-15(22-10-12(2)21)20-17(18-11)16(13(3)19-20)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3

InChI Key

FYLATTLWSDCPGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C)C)C3=CC=CC=C3

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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